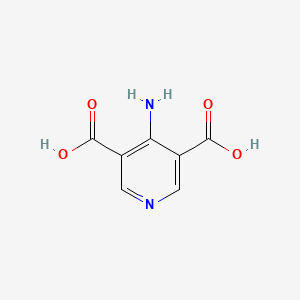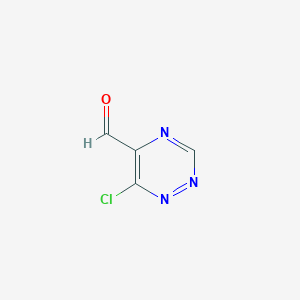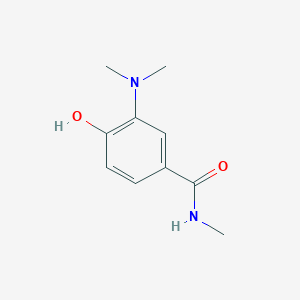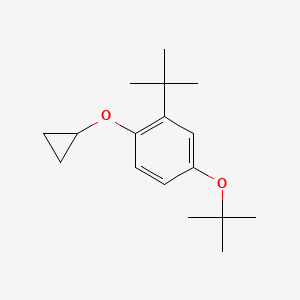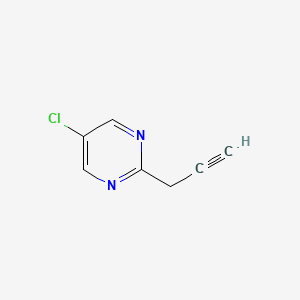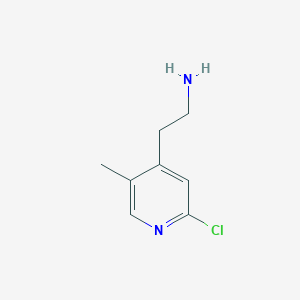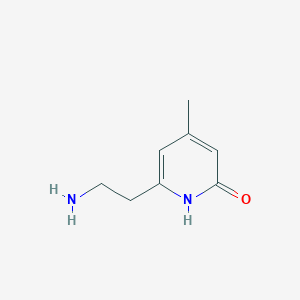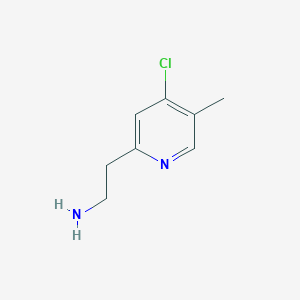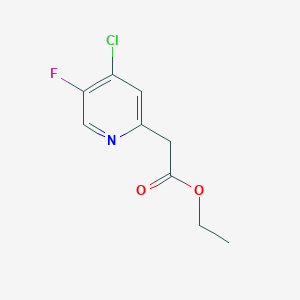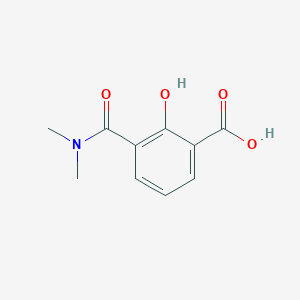
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is an organic compound that features a dimethylcarbamoyl group attached to a hydroxybenzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like benzene or xylene and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxybenzoic acid core but lacks the dimethylcarbamoyl group.
3-(Carbamoyl)-2-hydroxybenzoic acid: Similar structure but with a carbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
3-(dimethylcarbamoyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11(2)9(13)6-4-3-5-7(8(6)12)10(14)15/h3-5,12H,1-2H3,(H,14,15) |
InChIキー |
QVROUOGXQHYUNE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


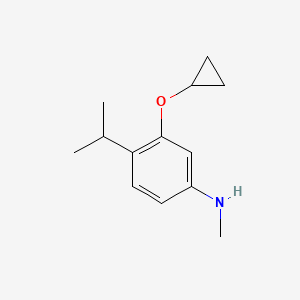
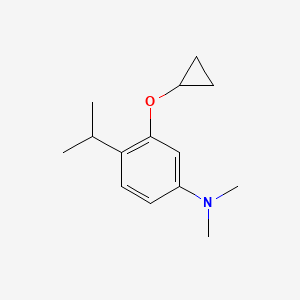
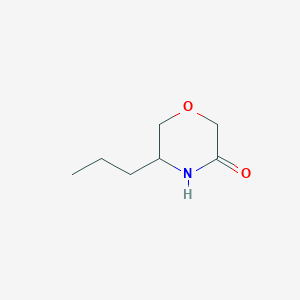
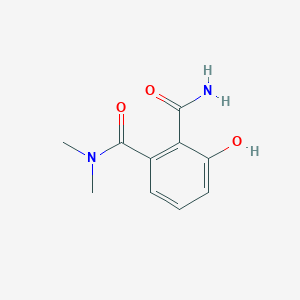
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
